molecular formula C15H19NO3 B7560400 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid

1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid

Número de catálogo B7560400
Peso molecular: 261.32 g/mol
Clave InChI: ZYSRMYUKFLZXTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid, also known as telcagepant, is a small molecule drug that was developed as a treatment for migraine headaches. It belongs to the class of drugs known as calcitonin gene-related peptide (CGRP) receptor antagonists, which work by blocking the action of CGRP, a neuropeptide that is involved in the pathophysiology of migraine.

Mecanismo De Acción

Telcagepant works by blocking the CGRP receptor, which is involved in the transmission of pain signals in the trigeminal nerve. By inhibiting the action of CGRP, 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid can reduce the sensitivity of the trigeminal nerve and prevent the onset of migraine attacks.
Biochemical and Physiological Effects
Telcagepant has been shown to have a number of biochemical and physiological effects in the body. It can reduce the release of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathophysiology of migraine. It can also reduce the dilation of blood vessels in the brain, which is another key factor in the development of migraine headaches.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid is that it is highly selective for the CGRP receptor, which means that it is less likely to cause off-target effects than other drugs that target the same pathway. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered multiple times per day in order to maintain therapeutic levels in the body.

Direcciones Futuras

There are a number of potential future directions for research on 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid and other CGRP receptor antagonists. One area of interest is the development of more potent and selective drugs that can be administered less frequently. Another area of interest is the investigation of the long-term safety and efficacy of these drugs, particularly in patients with chronic migraine. Additionally, there is ongoing research into the role of CGRP in other neurological conditions, such as Alzheimer's disease and Parkinson's disease, which may lead to new therapeutic targets for these disorders.

Métodos De Síntesis

Telcagepant can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the condensation of 3-methylbenzoyl chloride with cyclopentanone in the presence of a base, followed by the reaction of the resulting ketone with an amine derivative of alanine.

Aplicaciones Científicas De Investigación

Telcagepant has been extensively studied in preclinical and clinical trials for the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraine attacks, as well as improving quality of life for migraine sufferers.

Propiedades

IUPAC Name

1-[[2-(3-methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-5-4-6-12(9-11)10-13(17)16-15(14(18)19)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSRMYUKFLZXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.